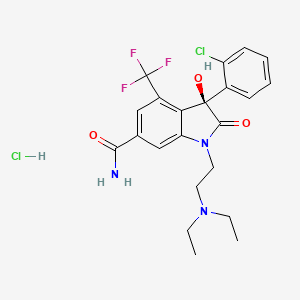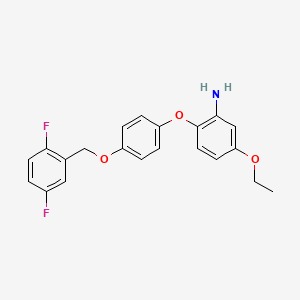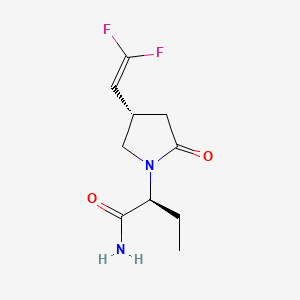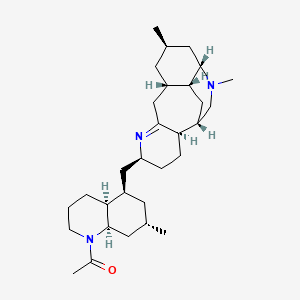
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SM-130,686 is a small-molecule drug that acts as a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue. It has around half the potency of the endogenous agonist ghrelin as a stimulator of growth hormone release . This compound is under investigation for the treatment of growth hormone deficiency and other medical conditions .
Preparation Methods
The synthesis of SM-130,686 involves enantioselective arylation and alkenylation reactions of isatins using aryltrimethoxysilanes and alkenyltrimethoxysilanes as nucleophiles . These reactions can be catalyzed by a complex of copper(I) fluoride with structurally tuned Taniaphos in the presence of a catalytic amount of zinc fluoride . Despite the wide substrate scope, this intermolecular reaction was not applicable to a catalytic enantioselective synthesis of SM-130,686 . Therefore, an intramolecular catalytic enantioselective arylation of alpha-keto amides was developed, taking advantage of the robustness of arylboronate reagents under multiple synthetic conversions and silica gel column chromatography purification . The first enantioselective synthesis of SM-130,686 was achieved using this catalytic methodology .
Chemical Reactions Analysis
SM-130,686 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SM-130,686 has several scientific research applications, including:
Mechanism of Action
SM-130,686 exerts its effects by acting as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . It stimulates the release of growth hormone by binding to the GHSR and increasing the intracellular calcium concentration . This leads to dose-dependent increases in muscle mass and decreases in body fat .
Comparison with Similar Compounds
SM-130,686 is structurally distinct from other growth hormone secretagogues such as MK-677, NN703, and hexarelin . While all these compounds stimulate growth hormone release, SM-130,686 has unique structural features that make it a potent and orally-active agonist of the GHSR . The similar compounds include:
MK-677: A non-peptidyl growth hormone secretagogue that mimics the action of ghrelin.
NN703: A synthetic growth hormone secretagogue with a different chemical structure.
Hexarelin: A hexapeptide that stimulates growth hormone release.
SM-130,686’s uniqueness lies in its oxindole structure and its ability to act as a partial agonist of the GHSR .
Properties
CAS No. |
259667-25-9 |
|---|---|
Molecular Formula |
C22H24Cl2F3N3O3 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClF3N3O3.ClH/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23;/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30);1H/t21-;/m1./s1 |
InChI Key |
RRHATDIHSDLAOM-ZMBIFBSDSA-N |
SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl |
Isomeric SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2[C@@](C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl |
Canonical SMILES |
CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM 130686; SM 130,686; SM130,686. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)









![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)

